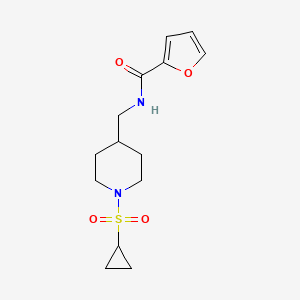

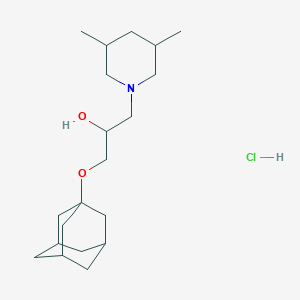

![molecular formula C27H25NO4 B2532687 3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-54-4](/img/structure/B2532687.png)

3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one" is a synthetic molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules, their synthesis, molecular structure, and biological activities, which can be used to infer the properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of C-C and C-N bonds in water, which is an eco-friendly solvent . For example, the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives is achieved using a one-pot strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes . Similarly, the synthesis of indenopyrazoles, which share structural similarities with the compound of interest, is performed from corresponding indanones and phenyl isothiocyanates .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as comprehensive two-dimensional NMR methods and X-ray crystallography . These methods confirm the presence of specific isomers and provide detailed information about the molecular conformation . The crystal structure analysis of similar compounds, such as 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, has been confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes 1,3-dipolar cycloaddition reactions, which result in the formation of imidazo[2,1-a]isoquinolines . These reactions are stereospecific, leading to the formation of exo isomers predominantly, with the exception of one compound that isomerizes to the more stable exo form .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the presence of methoxy groups and other substituents on the aromatic rings can influence the solubility, stability, and reactivity of these molecules . The thermal stability of these compounds and their metal complexes has been studied, indicating that they can maintain their structure under certain temperature conditions .

Biological Activity

The biological activity of related compounds is a significant area of interest. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been identified as a tubulin polymerization inhibitor with promising antiproliferative activity toward human cancer cells . Similarly, novel tetrahydroquinoline derivatives have been synthesized and evaluated for their cytotoxic activities, showing selective cytotoxicity on certain cancer cell lines .

Applications De Recherche Scientifique

Anticancer Applications

Tubulin Polymerization Inhibition : Certain compounds, specifically indenopyrazoles synthesized from indanones and phenyl isothiocyanates, have shown promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cells, suggesting potential applications in cancer therapy (Minegishi et al., 2015).

Apoptosis Induction in Cancer Cells : Research on 4-anilinoquinazolines, including modifications to the quinazoline ring, has identified compounds that act as potent apoptosis inducers, demonstrating significant anticancer activity and blood-brain barrier penetration, highlighting their potential in cancer treatment (Sirisoma et al., 2009).

Antimicrobial Applications

- Antibacterial Activity : Synthesized quinazolin-4-one derivatives have been evaluated for their antibacterial activity against various strains of bacteria, showing significant activity and suggesting potential use as antibacterial agents (Osarumwense, 2022).

Structural and Physical Property Studies

- Thermo-physical Characterization : Studies on oxadiazole derivatives have explored their thermo-physical properties in different solvents, contributing to our understanding of how structural modifications affect physical properties like density, viscosity, and ultrasonic sound velocity (Godhani et al., 2013).

Propriétés

IUPAC Name |

3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c1-17-9-10-19(13-18(17)2)26(29)23-16-28(15-20-7-5-6-8-25(20)32-4)24-12-11-21(31-3)14-22(24)27(23)30/h5-14,16H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGTWBMAVOGFDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)

![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)

![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)

![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)

![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)

![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)